![molecular formula C27H36N2O3 B11699691 Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11699691.png)
Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with the molecular formula C27H36N2O3 . This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with an appropriate aniline derivative, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Substituting Agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
Synthesis and Preparation
The synthesis of Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common method includes:
- Condensation : Reacting cyclohexanone with an appropriate aniline derivative.
- Cyclization : Forming the quinoline structure.
- Esterification : Converting the carboxylic acid to an ester.
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications which can lead to new derivatives with enhanced properties.
Biology
Research indicates that this compound exhibits potential bioactivity. It has been investigated for:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit bacterial growth against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Medicine
The pharmacological properties of this compound are under exploration for various therapeutic applications:
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways.
- Anticancer Activity : Some research indicates potential anticancer effects through the inhibition of specific cancer cell lines .
Industrial Applications
In industry, this compound is utilized in:
- Advanced Materials Development : Its chemical stability and reactivity make it suitable for creating advanced polymers and materials.
- Catalysis : The compound may serve as a catalyst in specific chemical reactions due to its unique structural features.
Case Studies
Mechanism of Action
The mechanism of action of Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 299453-53-5) is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on existing research and data.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : C₃₃H₃₉ClN₂O₃
- Molecular Weight : 547.13 g/mol
- Structural Characteristics : It contains a hexahydroquinoline core with diethylamino and cyclohexyl substituents that contribute to its pharmacological properties.
Research indicates that compounds similar to this compound may interact with various biological targets:
- FFA3 Activation : The compound has been studied for its potential to activate the free fatty acid receptor 3 (FFA3), which is implicated in metabolic processes and inflammation regulation .
- Antidiabetic Effects : Studies suggest that dual antagonism of FFA2 and FFA3 can enhance insulin secretion and glucose tolerance in animal models, indicating a potential role in diabetes management .
Table 1: Summary of Biological Activities
Case Studies
- FFA3 and Metabolic Regulation : A study demonstrated that the activation of FFA3 by specific agonists led to enhanced glucose metabolism in murine models. The results indicated that compounds structurally related to this compound could serve as therapeutic agents for metabolic disorders .
- Inflammation Modulation : Another investigation revealed that the compound could modulate inflammatory responses through its action on FFA3. This suggests potential applications in treating inflammatory diseases such as asthma .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable bioavailability and metabolic stability. Further studies are necessary to fully understand the pharmacokinetic profile of this compound.
Table 2: Comparative Pharmacokinetic Data of Related Compounds
Compound Name | Bioavailability | Half-life | Metabolism |
---|---|---|---|
Similar Tetrahydroquinolone Derivative | High | 6 hours | Liver metabolism |
FFA3 Agonist | Moderate | 8 hours | Phase I and II metabolism |
Properties
Molecular Formula |
C27H36N2O3 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H36N2O3/c1-4-29(5-2)20-16-14-19(15-17-20)25-24(27(31)32-21-10-7-6-8-11-21)18(3)28-22-12-9-13-23(30)26(22)25/h14-17,21,25,28H,4-13H2,1-3H3 |
InChI Key |
CDZJJLMRMQTLMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OC4CCCCC4)C |
Origin of Product |
United States |
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